REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].O>C1(C)C=CC=CC=1.C(OCC)(=O)C.CO.[OH-].[Na+]>[CH2:3]([O:10][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,8.9|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extract with water (100 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the
|
Type
|
EXTRACTION
|
Details
|
organic extract over Na2SO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude ester as a clear oil
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture (approximately 20 mL)
|
Type
|
ADDITION
|
Details
|
dilute with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous mixture once with CH2Cl2 (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined EtOAc
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |